molecular formula C13H25NO B13226072 N-Cyclohexyl-2,6-dimethyloxan-4-amine

N-Cyclohexyl-2,6-dimethyloxan-4-amine

Cat. No.: B13226072
M. Wt: 211.34 g/mol
InChI Key: LPKGRRLIJUINEZ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2,6-dimethyloxan-4-amine (CAS 1547434-84-3) is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol . This amine is characterized by a tetrahydropyran (oxane) ring substituted with two methyl groups at the 2 and 6 positions and a cyclohexylamino group at the 4 position. As a specialty amine, it serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research . Compounds featuring cyclohexylamine and complex ether structures are frequently explored for their potential biological activities and as key precursors in the development of pharmacologically active molecules . Researchers utilize such scaffolds in the design and synthesis of novel compounds for various applications. The product requires specific handling considerations; it is recommended for cold-chain transportation to ensure stability . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

N-cyclohexyl-2,6-dimethyloxan-4-amine

InChI

InChI=1S/C13H25NO/c1-10-8-13(9-11(2)15-10)14-12-6-4-3-5-7-12/h10-14H,3-9H2,1-2H3

InChI Key

LPKGRRLIJUINEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Method Description

One industrially significant method involves converting 2,6-dimethylphenol into the corresponding cyclohexylamine derivative by catalytic hydrogenation of the aromatic ring followed by amination. This process is typically performed over supported palladium or platinum catalysts in the presence of ammonia and hydrogen under elevated temperature and pressure.

Reaction Conditions

Parameter Range Preferred Value
Temperature 150–250 °C 200 °C
Pressure 100–300 PSIG 225 PSIG
Catalyst Pd or Pt on inert support 0.5% Pd/C or 1% Pd/Al2O3
Ammonia to phenol ratio 5–20 moles NH3/mole phenol 15:1
Hydrogen to phenol ratio 7–20 moles H2/mole phenol 15:1
Weight catalyst/phenol ratio (W/F) 0.05–10 2.95–6.5

Mechanism and Intermediates

The reaction proceeds via:

  • Hydrogenation of 2,6-dimethylphenol to 2,6-dimethylcyclohexanol
  • Subsequent amination to 2,6-dimethylcyclohexylamine

Minor by-products such as 2,6-dimethylaniline and 2,6-dimethylcyclohexanone may form due to incomplete reactions or side reactions.

Yields and Selectivity

  • Conversion rates of phenol > 99%
  • Selectivity to desired cyclohexylamine: 80–97%
  • Typical mass balance > 99%

Example Data from Patent Literature

Catalyst Temp (°C) Pressure (PSIG) W/F Ratio NH3:H2:Phenol Conversion (%) Selectivity (%) Notes
0.5% Pd/Carbon 200 225 2.95 15:15:1 99.9 97 High conversion and selectivity
1% Pd/Alumina 200 225 6.5 15:15:1 97.5 94.3 Some by-products detected

Reductive Amination of Ketones with Cyclohexylamines

Method Description

An alternative synthetic route involves the reductive amination of ketones (e.g., 2,6-dimethylcyclohexanone or related ketones) with cyclohexylamine derivatives. This is typically carried out using borane-tetrahydrofuran (BH3·THF) as the reducing agent in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst in solvents like N,N-dimethylformamide (DMF).

Reaction Procedure

  • Mix aryl amine (e.g., cyclohexylamine) and ketone in dry DMF under inert atmosphere.
  • Add TMSOTf at 0 °C.
  • Slowly add BH3·THF solution over 10–20 minutes.
  • Stir at 0 °C until full conversion (monitored by TLC).
  • Quench reaction with water, extract with ethyl acetate.
  • Purify product by silica gel chromatography.

Advantages

  • Mild reaction conditions
  • High selectivity and yields (~66% reported for similar compounds)
  • Suitable for complex amines and sterically hindered substrates

Example Reaction Scheme

$$
\text{2,6-Dimethylcyclohexanone} + \text{Cyclohexylamine} \xrightarrow[\text{TMSOTf}]{\text{BH}_3\cdot \text{THF}} \text{this compound}
$$

Comparative Analysis of Preparation Methods

Aspect Catalytic Hydrogenation & Amination Reductive Amination
Starting Materials 2,6-Dimethylphenol, NH3, H2 Ketone (2,6-dimethylcyclohexanone), cyclohexylamine
Catalysts Pd or Pt on carbon/alumina TMSOTf and BH3·THF
Reaction Conditions High temp (150–250 °C), high pressure (100–300 PSIG) Low temp (0 °C), inert atmosphere
Yield and Selectivity >99% conversion, 80–97% selectivity Moderate to high (~66% yield reported)
By-products Minor aniline and ketone impurities Minimal, controlled by purification
Scalability Highly scalable, continuous flow possible Suitable for lab scale, batch process

Summary and Recommendations

  • For industrial-scale synthesis of this compound, catalytic hydrogenation and amination of 2,6-dimethylphenol is preferred due to high conversion, selectivity, and scalability.
  • For laboratory synthesis or when starting from ketones, reductive amination using borane-THF and TMSOTf provides a mild, selective route.
  • Catalyst choice, temperature, pressure, and reagent ratios are critical parameters that must be optimized for maximum yield and purity.
  • Continuous monitoring by gas-liquid chromatography (GLC) or thin-layer chromatography (TLC) is essential for reaction control.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2,6-dimethyloxan-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce different amine derivatives.

Scientific Research Applications

N-Cyclohexyl-2,6-dimethyloxan-4-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to five analogues (Table 1), focusing on substituents, functional groups, and molecular weight.

Table 1: Structural Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Functional Groups
N-Cyclohexyl-2,6-dimethyloxan-4-amine Not Available C₁₃H₂₅NO 211.34 g/mol 2,6-dimethyloxane, cyclohexyl Amine, ether
4,4'-Methylenebis(cyclohexylamine) 1761-71-3 C₁₃H₂₆N₂ 210.36 g/mol Methylene-bridged cyclohexyl Primary amine (x2)
2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) 6864-37-5 C₁₅H₃₀N₂ 238.42 g/mol Methylene-bridged, 2,2'-dimethyl Primary amine (x2)
N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine Not Available C₁₃H₁₉NO₂ 221.30 g/mol 2,6-dimethyl-dioxane, 4-methoxyphenyl Amine, ether, methoxy
N-Cyclohexyl-4-ethylcyclohexan-1-amine 1041586-94-0 C₁₄H₂₇N 209.37 g/mol Ethylcyclohexane, cyclohexyl Secondary amine
1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine 919013-75-5 C₁₁H₂₄N₂ 184.33 g/mol Aminomethyl, trimethylcyclohexane Primary/secondary amine

Key Observations :

  • The oxane/dioxane ring in this compound distinguishes it from purely aliphatic cyclohexylamines (e.g., 4,4'-methylenebis analogues). This ring enhances rigidity and may influence receptor binding in bioactive applications .
  • Compared to N-Cyclohexyl-4-ethylcyclohexan-1-amine, the oxane ring increases molecular weight but reduces lipophilicity due to the oxygen atom .

Physicochemical and Toxicological Properties

Table 2: Property Comparison

Compound Name Boiling Point Solubility (Water) Toxicity Profile
This compound Not Available Low (estimated) Likely similar to cyclohexylamines
4,4'-Methylenebis(cyclohexylamine) Not Available Low Skin sensitizer; read-across data suggest respiratory toxicity
N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine Not Available Moderate (in DMSO) Low acute toxicity (bioactive but non-cytotoxic at tested doses)
1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine Not Available Low Requires oxygen therapy if inhaled

Key Findings :

  • Oxygen heterocycles (e.g., dioxane rings) may reduce acute toxicity compared to aliphatic amines due to altered metabolic pathways .

Biological Activity

N-Cyclohexyl-2,6-dimethyloxan-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a cyclohexyl group and a dimethyloxane moiety. Its molecular formula is C_{12}H_{23}N, and it features a unique oxanamine structure that may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Compound Effect Reference
Enzyme InhibitionThis compoundInhibits lysosomal phospholipase A2
AntifungalAllylamine derivativesInhibits fungal squalene epoxidase
CytotoxicityCyclohexyl derivativesInduces apoptosis in cancer cell lines

Case Studies

  • Inhibition Studies : A study focused on the inhibition of lysosomal phospholipases indicated that compounds similar to this compound could potentially disrupt lipid metabolism pathways, leading to pathological conditions such as phospholipidosis .
  • Antifungal Efficacy : In vitro evaluations of related oxanamine compounds have shown promising antifungal activity against dermatophytes and other fungal pathogens. These studies suggest that modifications in the alkyl chain can enhance efficacy against specific fungal strains .
  • Cytotoxicity Assessment : Research on structurally related compounds has demonstrated their ability to induce cytotoxic effects in various cancer types. The apoptotic pathways activated by these compounds were investigated using flow cytometry and caspase assays .

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